molecular formula C4H5F2IO2 B1630961 Ethyl iododifluoroacetate CAS No. 7648-30-8

Ethyl iododifluoroacetate

Cat. No. B1630961
CAS RN: 7648-30-8
M. Wt: 249.98 g/mol
InChI Key: HGWXXIZVRRTDKT-UHFFFAOYSA-N
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Description

Ethyl iododifluoroacetate, with the chemical formula C4H5F2IO2 and CAS registry number 7648-30-8, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its iodine and fluorine functional groups . It is commonly used as a reagent in various chemical reactions, offering a versatile platform for the introduction of iodine and fluorine moieties into different molecules .


Synthesis Analysis

Ethyl iododifluoroacetate has been used in various synthesis processes. For instance, it was used in a fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP upon visible-light irradiation . It was also used in the enantioselective Reformatsky reaction with ketones to form a quaternary carbon centre .


Molecular Structure Analysis

The molecular formula of Ethyl iododifluoroacetate is C4H5F2IO2 . Its average mass is 249.983 Da and its monoisotopic mass is 249.930222 Da .


Chemical Reactions Analysis

Ethyl iododifluoroacetate has been involved in various chemical reactions. For example, it was used in a fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP with ethyl iododifluoroacetate or perfluoroalkyl iodide upon visible-light irradiation . It was also used in an enantioselective Reformatsky reaction with ketones .


Physical And Chemical Properties Analysis

Ethyl iododifluoroacetate has a density of 1.7 g/cm3 . Its boiling point is 65 °C . The refractive index is 1.469 . The flash point is 45.4 °C .

Scientific Research Applications

1. Visible-light mediated cascade cyclization

  • Application Summary : Ethyl iododifluoroacetate is used in a fluoroalkylation and cycloisomerization cascade reaction of ene-vinylidenecyclopropanes .
  • Methods of Application : The reaction is performed with ethyl iododifluoroacetate or perfluoroalkyl iodide upon visible-light irradiation .
  • Results : The reaction affords the desired fluorinated cyclization products in moderate to good yields under mild reaction conditions .

2. Enantioselective Reformatsky reaction

  • Application Summary : Ethyl iododifluoroacetate is used in an enantioselective Reformatsky reaction with ketones .
  • Methods of Application : Two approaches have been developed for this reaction using (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol as the chiral ligand .
  • Results : Good yields and high enantioselectivities (80–91% ee) were achieved with a range of alkyl aryl ketones .

3. Copper-Catalyzed Difluoroalkylation Reaction

  • Application Summary : Ethyl iododifluoroacetate is used in a difluoroalkylation reaction between alkynes .
  • Methods of Application : The reaction is performed with the assistance of air-stable SCF3 and SeCF3 reagents .
  • Results : The reaction proceeded efficiently .

Safety And Hazards

Ethyl iododifluoroacetate is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Ethyl iododifluoroacetate has been used in various innovative chemical reactions, such as the fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP and the enantioselective Reformatsky reaction . These reactions suggest potential future directions for the use of Ethyl iododifluoroacetate in organic synthesis.

properties

IUPAC Name

ethyl 2,2-difluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXXIZVRRTDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371909
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl iododifluoroacetate

CAS RN

7648-30-8
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl difluoro(iodo)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl iododifluoroacetate (73.4 g, 74% yield) could also be prepared from 2-iodo-1,1,2,2-tetrafluoroethyl fluorosulfate (130.4 g, 0.4 mol), potassium fluoride (23.2 g, 0.4 mol) and ethanol (150 mL) according to the procedure described in Experiment (3a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
M Fornalczyk, K Singh, AM Stuart - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… in a convenient one-pot protocol using ethyl iododifluoroacetate and diethylzinc to form the … the preformed Reformatsky reagent generated from ethyl iododifluoroacetate and zinc dust, …
Number of citations: 31 pubs.rsc.org
F Xiao, F Wu, Y Shen, L Zhou - Journal of fluorine chemistry, 2005 - Elsevier
… and ethyl iododifluoroacetate The addition reaction between alkenes and ethyl iododifluoroacetate … Therefore, we tried the reaction of ethyl iododifluoroacetate (2) with alkenes in …
Number of citations: 31 www.sciencedirect.com
QP Huang, WP Li, R Li, L Zhao, HY Wang, X Li… - Tetrahedron …, 2022 - Elsevier
… trial was performed using bench-stable ethyl iododifluoroacetate (1) as fluorine source to … visible-light-promoted cross-coupling of ethyl iododifluoroacetate with silyl enol ethers 2a. a …
Number of citations: 4 www.sciencedirect.com
L Leung, B Linclau - Journal of Fluorine Chemistry, 2008 - Elsevier
… Ethyl iododifluoroacetate (light pink) was purchased from Fluorochem Ltd and in most cases was used without further purification. If the purchased ethyl iododifluoroacetate was deep …
Number of citations: 21 www.sciencedirect.com
Y Zhang, B Jiang, P Liu, X Liu - The Journal of Organic Chemistry, 2023 - ACS Publications
A diethylzinc-mediated radical (3 + 2) cycloaddition of vinyl azides with ethyl iododifluoroacetate is presented. The developed reaction features good functional group tolerance, broad …
Number of citations: 4 pubs.acs.org
L Julia, MP Bosch, S Rodriguez… - The Journal of Organic …, 2000 - ACS Publications
… We present EPR analysis of the reaction of ethyl iododifluoroacetate with 1-tetradecene in the presence of Zn + NiCl 2 ·6H 2 O, confirming the mechanistic studies that provide evidence …
Number of citations: 25 pubs.acs.org
SK Kim, ZF Xie, CS Jun, TH Kwon… - Bulletin of the Korean …, 2007 - koreascience.kr
… In our retrosynthetic analysis of 33-difluoro-2-pyrrolidone, ethyl iododifluoroacetate, trimethyl… to give ethyl iododifluoroacetate in 90% yield. Addition reaction of ethyl iododifluoroacetate (…
Number of citations: 7 koreascience.kr
BS Zhang, LY Gao, Z Zhang, YH Wen… - Chemical …, 2018 - pubs.rsc.org
… by the above-mentioned works, so we began to investigate whether air-stable bpyCuSCF 3 (bpyCuSeCF 3 ) can be used as a free radical initiator of ethyl iododifluoroacetate and SCF 3 …
Number of citations: 62 pubs.rsc.org
Z Meng, X Zhang, M Shi - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… A fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP with ethyl iododifluoroacetate or perfluoroalkyl iodide upon visible-light irradiation is disclosed in this paper, …
Number of citations: 8 pubs.rsc.org
J Liu, W Ding, QQ Zhou, D Liu, LQ Lu, WJ Xiao - Organic letters, 2018 - ACS Publications
… A slightly increased yield and enantioselectivity were observed when ethyl iododifluoroacetate was used (entry 13:66% yield and 92:8 er). Finally, the stereoselectivity could be further …
Number of citations: 65 pubs.acs.org

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